7-Chloro-1H-indazole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
7-chloro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) |
InChI Key |
WVDXZQUKPWVKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=C2C#N |
Origin of Product |
United States |
Foundational & Exploratory
The 3-Cyanoindazole Scaffold: A Privileged Motif for Potent and Selective Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most critical families of regulatory proteins in the cell. They govern a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] This has made kinases a premier target class for therapeutic intervention, with over 80 kinase inhibitors approved by the U.S. Food and Drug Administration (FDA) for clinical use, primarily in oncology.[2][3]
The majority of these inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[4] This conservation, however, presents a significant challenge: achieving selectivity for a specific kinase over hundreds of others to minimize off-target effects.[4] In response, medicinal chemists have identified "privileged scaffolds"—core molecular structures that exhibit a predisposition for binding to specific protein families. For kinases, the indazole core has emerged as a highly successful pharmacophore.[5] Commercially available drugs such as Axitinib and Pazopanib feature this heterocyclic system.[5] This guide focuses specifically on a highly versatile and potent variant: the 3-cyanoindazole scaffold, exploring its unique properties, its application in inhibiting key kinase targets, and the experimental methodologies used for its evaluation.
The 3-Cyanoindazole Core: A Master Key for the Kinase Hinge
The efficacy of ATP-competitive inhibitors hinges on their ability to form key interactions with the "hinge" region, a flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain.[4][6] This region forms crucial hydrogen bonds with the adenine ring of ATP, anchoring it in place.[2] The 3-cyanoindazole scaffold is exquisitely designed to mimic this interaction.
The indazole's bicyclic aromatic system provides a rigid framework that fits snugly into the adenine-binding pocket, while the strategically placed nitrogen atoms and the potent electron-withdrawing cyano group at the C3 position serve as key hydrogen bond acceptors and donors. The nitrogen of the cyano group, in particular, often forms a critical hydrogen bond with the backbone NH of a hinge residue (typically the residue at the "gatekeeper+3" position), directly mimicking the N1 of adenine.[4][6] This strong interaction is a primary driver of the high affinity that many 3-cyanoindazole derivatives display for their kinase targets.
Key Kinase Targets and Representative Inhibitors
The versatility of the 3-cyanoindazole scaffold has been leveraged to develop inhibitors against a wide range of critical cancer-related kinases.
Aurora Kinases: Guardians of Mitosis
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis.[7] Their overexpression is common in many cancers and is linked to chromosomal instability and tumorigenesis.[7][8] Consequently, they are attractive targets for anticancer drug development. Several potent inhibitors have been developed based on scaffolds related to 3-cyanoindazoles. For instance, a class of Aurora A inhibitors was developed by modifying the pyrimidine core of the known inhibitor VX-680 to a 3-cyano-pyridine ring, demonstrating the utility of the cyano group in achieving potent and selective inhibition.[9] Another series of 3-(pyrrolopyridin-2-yl)indazole derivatives were identified as potent Aurora A inhibitors with low nanomolar activity against cancer cell lines.[10]
The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is one of the most common events in human cancer. A novel series of 3-ethynyl-1H-indazoles, which are structurally and electronically similar to 3-cyanoindazoles, were found to be potent inhibitors of key components of this pathway, including PI3K, PDK1, and mTOR.[11] One compound from this series exhibited an IC50 of 361 nM against the PI3Kα isoform and displayed anti-proliferative activity in both monolayer and 3D tumor models.[11] This highlights the potential of indazole scaffolds with small, electron-withdrawing groups at the 3-position to act as multi-kinase inhibitors targeting this critical oncogenic pathway.[11]
Other Notable Kinase Targets
The utility of the indazole scaffold extends to numerous other kinase families:
-
Bcr-Abl: In chronic myelogenous leukemia (CML), the Bcr-Abl fusion protein is a key oncogenic driver. A series of 3-amino-4-ethynyl indazole derivatives were designed that showed potent, sub-micromolar activity against wild-type Bcr-Abl and the clinically important T315I mutant, which confers resistance to imatinib.[12]
-
Tropomyosin Receptor Kinases (Trks): Fusions involving the NTRK genes are oncogenic drivers in a variety of tumors. A series of 3-vinylindazole derivatives were reported as new Trk inhibitors with low nanomolar potencies against TrkA, TrkB, and TrkC.[13]
-
Checkpoint Kinase 1 (Chek1): Chek1 is a critical component of the DNA damage response. Potent Chek1 inhibitors based on a 3-(indol-2-yl)indazole scaffold have been developed, with optimization at the C6 position leading to compounds with IC50 values as low as 0.30 nM.[6]
| Representative Inhibitor Class | Target Kinase(s) | Reported Potency (IC50) | Reference |
| 3-(Pyrrolopyridin-2-yl)indazoles | Aurora A | 1.3 nM - 8.3 nM (cellular) | [10] |
| 3-Ethynyl-1H-indazoles | PI3Kα, PDK1, mTOR | 361 nM (PI3Kα, biochemical) | [11] |
| 3-Amino-4-ethynyl indazoles | Bcr-Abl (WT & T315I) | 4.6 nM (Bcr-Abl WT, biochemical) | [12] |
| 3-Vinylindazole derivatives | TrkA/B/C | 1.6 - 2.9 nM (biochemical) | [13] |
| 3-(Indol-2-yl)indazoles | Chek1 | 0.30 nM (biochemical) | [6] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-cyanoindazole core is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed several key principles:
-
C3 Position: The cyano group (or a close bioisostere like ethynyl) is often critical for potent hinge-binding and high affinity.
-
N1 Position: This position is a key vector for introducing substituents that can interact with the solvent-exposed region of the ATP pocket. Bulky or flexible groups here can be tailored to improve selectivity and physicochemical properties like solubility.
-
C5/C6 Positions: Substitution at these positions on the benzene ring portion of the indazole is a common strategy to modulate potency and selectivity. Amides and heteroaryl groups introduced at C6 have been shown to significantly enhance Chek1 potency.[6] Modifications here can pick up additional interactions in the deeper parts of the ATP binding site.
Experimental Protocols for Inhibitor Evaluation
Validating a novel 3-cyanoindazole derivative requires a cascade of robust biochemical and cellular assays.
Protocol 1: General Synthesis of a 3-Cyanoindazole Core
While numerous specific synthetic routes exist, a common approach involves the cyclization of an appropriately substituted ortho-tolunitrile derivative. The following is a generalized, representative procedure.
Step-by-Step Methodology:
-
Starting Material: Begin with a 2-methyl-3-nitrobenzonitrile.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent (e.g., SnCl₂ in HCl, or catalytic hydrogenation with H₂/Pd-C) to form 2-amino-6-methylbenzonitrile.
-
Diazotization: Treat the resulting aniline with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at 0-5 °C. This forms an in situ diazonium salt.
-
Intramolecular Cyclization: Gently warm the reaction mixture. The diazonium salt will undergo intramolecular cyclization to form the 3-cyanoindazole ring system.
-
Purification: Extract the product from the aqueous mixture using an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL per well. Each reaction should contain:
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
The specific kinase of interest at an appropriate concentration.
-
The peptide or protein substrate for the kinase.
-
Serial dilutions of the 3-cyanoindazole test compound (typically from 10 µM to 0.1 nM) or DMSO as a vehicle control.
-
-
Initiate Reaction: Add ATP to each well to initiate the kinase reaction (final concentration typically near the Km for the specific kinase).
-
Incubation: Incubate the plate at room temperature (or 30 °C) for a set period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[14]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[5]
-
Signal Measurement: Incubate at room temperature for 30-60 minutes. Measure luminescence using a plate-reading luminometer.[14]
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the 3-cyanoindazole inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The 3-cyanoindazole scaffold has firmly established itself as a privileged and highly versatile core for the design of potent kinase inhibitors. Its inherent ability to form strong, ATP-mimetic hydrogen bonds with the kinase hinge region provides a robust anchor for achieving high affinity. The extensive SAR exploration has demonstrated that the scaffold is highly amenable to chemical modification, allowing for the fine-tuning of potency, selectivity, and drug-like properties.
Future research will likely focus on several key areas. First, the application of this scaffold to a broader range of "dark" or understudied kinases could unlock new therapeutic opportunities. Second, the development of covalent inhibitors by incorporating a reactive warhead onto the 3-cyanoindazole core could lead to compounds with increased potency and duration of action. Finally, as our understanding of kinase biology deepens, the design of next-generation 3-cyanoindazole derivatives will undoubtedly play a continued and vital role in the development of targeted therapies for cancer and other diseases.
References
-
Sato, S., et al. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4462-4465. Available from: [Link]
-
Wang, L., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(8), 1779-1788. Available from: [Link]
-
Cervantes, A., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports, 8(1), 16393. Available from: [Link]
-
Wang, L., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences, 23(24), 15896. Available from: [Link]
-
El-Damasy, A. F., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry, 207, 112710. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Shrestha, L., et al. (2023). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 28(8), 3410. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. Available from: [Link]
-
BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. Retrieved from [Link] suficientK.pdf
-
Wang, L., et al. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Exploratory Drug Science, 3, 1008116. Available from: [Link]
-
Patel, R. A., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26647-26662. Available from: [Link]
-
Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053. Available from: [Link]
-
Tseng, Y. J., et al. (2021). How Ligands Interact with the Kinase Hinge. Journal of Medicinal Chemistry, 64(18), 13396-13407. Available from: [Link]
-
BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]
-
Petry, F., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5649. Available from: [Link]
-
Lesyk, R., et al. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Molecular Modeling, 31(1), 1. Available from: [Link]
-
PDB 2W7X. (n.d.). Fragment Binding to Kinase Hinge. Retrieved from [Link]
-
Wang, L., et al. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Exploratory Drug Science. Available from: [Link]
-
FirstWord Pharma. (2022). MHRA Approves Phase I/II Clinical Trial of IN3BIO Vaccine to Improve Outcomes for Colorectal Cancer Patients. Retrieved from [Link]
Sources
- 1. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. biosolveit.de [biosolveit.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. promega.com [promega.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Reagents for the Hydrolysis of 7-Chloro-1H-indazole-3-carbonitrile to 7-Chloro-1H-indazole-3-carboxylic Acid
An Application Guide for Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical hydrolysis of 7-Chloro-1H-indazole-3-carbonitrile to its corresponding carboxylic acid, a critical transformation for the synthesis of advanced pharmaceutical intermediates. 7-Chloro-1H-indazole-3-carboxylic acid serves as a key building block for various therapeutic agents, including potent protein kinase inhibitors.[1] This document offers an in-depth analysis of both acid- and base-catalyzed hydrolysis mechanisms, a comparative summary of common reagents, and validated, step-by-step laboratory protocols. The content is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to select the optimal synthetic route and execute this conversion with high efficiency and purity.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to modulate key biological pathways. The conversion of the nitrile group at the C3 position of 7-Chloro-1H-indazole to a carboxylic acid is a pivotal step. It unlocks the potential for further functionalization, most commonly through amide bond formation, to build complex molecules with high therapeutic value.[2][3]
The choice of hydrolysis reagent is not trivial; it dictates reaction kinetics, yield, and purity. Factors such as the stability of the indazole ring under harsh conditions and potential side reactions must be carefully considered. This guide will explore the two primary pathways for this transformation: acid-catalyzed and base-catalyzed hydrolysis.
Mechanistic Insights: Acid vs. Base Catalysis
The hydrolysis of a nitrile to a carboxylic acid is a two-part transformation that proceeds through an amide intermediate.[4][5] Both acidic and alkaline conditions can effectively mediate this process, but through distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] The reaction cascade involves a series of proton transfers, ultimately forming a protonated amide.[6][8] This amide intermediate is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium salt as a byproduct.[5][6][9]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[4][7] This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water to yield an imidic acid.[4] This imidic acid tautomerizes to the more stable amide intermediate.[7] The amide is then hydrolyzed further under basic conditions to form a carboxylate salt and ammonia gas.[5][10] A final acidification step during the workup is required to protonate the carboxylate and isolate the neutral carboxylic acid product.[5][11]
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Reagent Selection: A Comparative Analysis
The choice between acid and base catalysis depends on several factors, including substrate stability, desired reaction time, and ease of product isolation.
| Parameter | Acid-Catalyzed Hydrolysis (e.g., HCl, H₂SO₄) | Base-Catalyzed Hydrolysis (e.g., NaOH, KOH) |
| Reagents | Concentrated mineral acids (e.g., HCl, H₂SO₄).[5] | Strong bases (e.g., NaOH, KOH, LiOH).[12] |
| Mechanism | Protonation of nitrile followed by water attack.[6][7] | Direct nucleophilic attack by hydroxide ion.[4][7] |
| Conditions | Typically requires heating under reflux for extended periods.[5][11] | Often requires heating, but may proceed under milder conditions than acid catalysis.[6] |
| Product Form | Directly yields the free carboxylic acid. | Forms a carboxylate salt, requiring an acidic workup to isolate the carboxylic acid.[5][11] |
| Byproducts | Ammonium salts (e.g., NH₄Cl). | Ammonia gas (NH₃).[5] |
| Advantages | Direct isolation of the carboxylic acid product. | Can be faster and may avoid degradation of acid-sensitive functional groups. |
| Disadvantages | Harsh conditions can lead to degradation of sensitive heterocyclic rings. Potential for charring with H₂SO₄. | The indazole N-H is acidic and will be deprotonated. The final product is a salt, requiring an extra acidification step. Ammonia gas is evolved. |
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of 7-Chloro-1H-indazole-3-carbonitrile.
Caption: General experimental workflow for nitrile hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis using Hydrochloric Acid
Materials:
-
7-Chloro-1H-indazole-3-carbonitrile
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 7-Chloro-1H-indazole-3-carbonitrile (e.g., 2.0 g, 11.26 mmol).
-
Reagent Addition: In a fume hood, carefully add 20 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice-water bath for 30-60 minutes. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the purified 7-Chloro-1H-indazole-3-carboxylic acid in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
Materials:
-
7-Chloro-1H-indazole-3-carbonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (or other suitable co-solvent)
-
Deionized Water
-
6 M Hydrochloric Acid (for workup)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Ice-water bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 7-Chloro-1H-indazole-3-carbonitrile (e.g., 2.0 g, 11.26 mmol).
-
Reagent Addition: Add 20 mL of ethanol and a solution of NaOH (e.g., 2.25 g, 56.3 mmol) dissolved in 20 mL of deionized water.[12]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C). Maintain reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically faster than acid hydrolysis (4-8 hours).
-
Cooling & Acidification: After completion, remove the heat and cool the reaction mixture in an ice-water bath. While stirring, slowly add 6 M HCl dropwise to acidify the solution to approximately pH 3.[10][12] The product will precipitate out of the solution.
-
Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with abundant cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 7-Chloro-1H-indazole-3-carboxylic acid in a vacuum oven at 50-60 °C.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, extend the reflux time or modestly increase the concentration of the acid or base. In base-catalyzed reactions, ensure sufficient base is present to both deprotonate the indazole N-H and act as the hydrolyzing agent.
-
Solubility: For the base-catalyzed method, a co-solvent like ethanol or methanol is often necessary to ensure the starting material is fully dissolved at reflux temperature.[12]
-
Potential Side Reactions: While the indazole ring is relatively stable, extremely harsh conditions (very high temperatures or prolonged reaction times) could potentially lead to degradation. During bromination of a similar benzonitrile, hydrolysis of the cyano group was observed as a side reaction under strongly acidic conditions, highlighting the need for controlled reaction parameters.[13]
-
Purification: If the isolated product requires higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.[10]
Conclusion
Both acid- and base-catalyzed methods are effective for the hydrolysis of 7-Chloro-1H-indazole-3-carbonitrile. The choice of method should be guided by the specific requirements of the synthesis. Acid catalysis offers a more direct route to the final product, while base catalysis may provide a faster reaction under slightly milder thermal conditions but requires a careful acidification workup. The protocols provided herein are robust starting points that can be optimized for scale and specific laboratory conditions, enabling the efficient production of this valuable pharmaceutical intermediate.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Abdelhamid "Bioman" Khodja. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
- Meshram, H. M., et al. (2002). TOTALLY SELECTIVE DRY MICROWAVE ASSISTED AMIDE SYNTHESIS BY HYDRATION OF NITRILE USING SILICA SUPPORTED MnO2 REAGENT.
- De Benneville, P. L. (1975). U.S. Patent No. 3,920,670. U.S.
- Hall, J. H., & Gisler, M. (1978). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 43(23), 4443-4444.
- Jagtap, S., et al. (2020). Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. [Link]
- Kumar, A., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1122-1128.
- Reddy, T. R., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 493-500.
-
LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
- Zhang, H., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(19), 6594.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
The Organic Chemistry Tutor. (2020, October 6). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. [Link]
- Kulshrestha, G., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750.
-
LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. [Link]
- Yoshida, T., et al. (1994). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Journal of the Japan Chemical Society, (8), 693-698.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jocpr.com [jocpr.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assasisted Synthesis of 7-Substituted Indazole-3-carbonitriles
Introduction: The Significance of Indazole Scaffolds and the Advent of Microwave Synthesis
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide range of potent pharmacological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[1][2] Specifically, 7-substituted indazole-3-carbonitriles are crucial intermediates in the synthesis of various biologically active compounds. The nitrile group at the 3-position serves as a versatile handle for further chemical transformations, while substitution at the 7-position allows for the fine-tuning of physicochemical properties and target engagement.[4]
Traditionally, the synthesis of such compounds involves multi-step procedures often requiring harsh reaction conditions and long reaction times.[1] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a faster, more efficient, and environmentally friendly alternative to conventional heating methods.[5][6][7][8][9] Microwave energy directly and efficiently heats the reaction mixture through dipolar polarization and ionic conduction, leading to dramatic reductions in reaction times, often from hours to minutes, along with increased yields and product purity.[6][10][11][12] This application note provides a detailed protocol for the microwave-assisted synthesis of 7-substituted indazole-3-carbonitriles, highlighting the underlying principles and practical considerations for researchers in drug development.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a transformative technology in drug discovery and development.[10] Its primary advantages over conventional heating lie in the mechanism of energy transfer.
Key Advantages of MAOS:
-
Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume.[11][12] This eliminates the thermal gradients associated with conventional heating, where the vessel walls are heated first.
-
Reduced Reaction Times: The efficient energy transfer dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[5][7][10]
-
Higher Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[5][8]
-
Superheating Effects: In sealed vessels, solvents can be heated to temperatures significantly above their atmospheric boiling points, further accelerating reactions.[10][13]
-
Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.[6][8][9]
The core mechanism involves the interaction of the microwave's electric field with polar molecules, causing them to align and rapidly rotate. This friction generates heat efficiently and selectively within the reaction medium.[11]
Synthesis Pathway: Palladium-Catalyzed Cyanation
A common and effective method for introducing the nitrile group at the 3-position of an indazole ring is through a palladium-catalyzed cyanation reaction. This protocol focuses on the cyanation of a 7-substituted-3-haloindazole precursor. The choice of a 7-substituted starting material is strategic, as direct functionalization at the 7-position can be challenging.[14]
Generalized Reaction Scheme
The overall transformation involves the palladium-catalyzed cross-coupling of a 7-substituted-3-iodoindazole with a cyanide source. Zinc cyanide (Zn(CN)₂) is often preferred due to its lower toxicity and good reactivity.[15][16]
Figure 1. Generalized workflow for the microwave-assisted palladium-catalyzed cyanation of a 7-substituted-3-iodoindazole.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of a model compound, 7-iodo-1H-indazole-3-carbonitrile. Researchers can adapt this protocol for various 7-substituted analogs by starting with the appropriately substituted indazole.
Materials and Equipment
-
Starting Material: 3,7-Diiodo-1H-indazole
-
Reagents:
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc dust (optional, as an additive)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
-
Equipment:
-
Microwave reactor (e.g., Biotage Initiator, CEM Discover)
-
Microwave reaction vial (10-20 mL) with a stir bar
-
Standard laboratory glassware
-
Purification system (e.g., flash chromatography)
-
Analytical instruments (NMR, LC-MS)
-
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,7-diiodo-1H-indazole (1.0 eq).
-
Reagent Addition: In a fume hood, add zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.04 eq), and dppf (0.08 eq). The use of slightly less than stoichiometric zinc cyanide can help minimize residual cyanide in the final product.[14]
-
Solvent Addition: Add anhydrous DMA (to achieve a concentration of ~0.1 M). Anhydrous solvent is crucial to prevent quenching of the catalyst.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to a temperature of 150°C and a reaction time of 20 minutes with stirring. The high temperature, achievable under pressure in a sealed vessel, significantly accelerates the reaction.[10]
-
Work-up:
-
After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble palladium species and excess zinc salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-iodo-1H-indazole-3-carbonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Proposed Catalytic Cycle
The reaction proceeds through a standard palladium cross-coupling catalytic cycle.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unina.it [iris.unina.it]
- 5. epcp.ac.in [epcp.ac.in]
- 6. rjpdft.com [rjpdft.com]
- 7. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpas.com [ijrpas.com]
- 9. ijnrd.org [ijnrd.org]
- 10. visitka.narod.ru [visitka.narod.ru]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. anubooks.com [anubooks.com]
- 14. researchgate.net [researchgate.net]
- 15. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-1H-indazole-3-carbonitrile
Introduction: 7-Chloro-1H-indazole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development. Its scaffold is present in numerous compounds investigated as kinase inhibitors and other therapeutic agents.[1] Achieving a high yield of this intermediate is critical for the efficient progression of research and development pipelines. This guide provides researchers with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to make informed decisions and optimize their experimental outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of 7-Chloro-1H-indazole-3-carbonitrile can be approached via several routes. The optimal choice depends on the availability of starting materials, scale, and safety considerations. Below are two common and logically derived strategies based on established chemical transformations for analogous structures.
-
Route A: Cyclization from a Substituted Benzonitrile. This classic approach involves the construction of the indazole ring from a suitably substituted o-chlorobenzonitrile derivative by reaction with hydrazine. This method is robust but can present challenges with regioselectivity.[2][3]
-
Route B: Late-Stage Cyanation of a Pre-formed Indazole. This strategy involves first synthesizing a 7-chloro-3-halo-1H-indazole intermediate. The desired carbonitrile is then introduced in a final step, typically through a palladium-catalyzed cyanation reaction. This route often provides excellent control and high yields for the final transformation.[4]
Sources
Technical Support Center: Regioselective N-Alkylation of 7-Chloroindazoles
Status: Operational Subject: Troubleshooting N1 vs. N2 Selectivity in Sterically Hindered Indazoles Ticket ID: CHEM-IND-7CL-001 Lead Scientist: Dr. Aris Thorne
Diagnostic Overview: The "7-Chloro Paradox"
Welcome to the technical support hub for indazole chemistry. If you are working with 7-chloroindazole , you are likely encountering a specific frustration: unexpected N2-alkylation or difficult N1-alkylation yields.[1]
The Core Problem
In unsubstituted indazoles,
-
Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). This creates a "exclusion zone" around the
site, physically repelling incoming electrophiles.[1] -
Electronic Deactivation: The inductive electron-withdrawing nature of Cl reduces the nucleophilicity of the adjacent
, further tipping the kinetic balance toward the unhindered .
The Result: Standard protocols (e.g.,
Interactive Troubleshooting Workflows
Module A: I need the N1-Isomer (Thermodynamic Product)
Target: Bioactive cores, kinase inhibitors.
Standard Protocol Failure: "I used
The Solution: The "Hard Force" Protocol
To secure the
Recommended System: NaH / THF (Reflux)
| Parameter | Recommendation | Technical Rationale |
| Base | Sodium Hydride (NaH) (60% disp.) | Irreversible deprotonation creates a "naked" anion. |
| Solvent | THF (Anhydrous) | Low polarity suppresses the separation of ion pairs, favoring the tighter transition state required for |
| Temp | Reflux ( | Essential.[1] Heat provides the energy to overcome the steric barrier of the 7-Cl atom. |
| Time | 12–24 Hours | Allows time for any kinetically formed |
Step-by-Step Protocol:
-
Dissolve 7-chloroindazole (1.0 eq) in anhydrous THF (0.2 M) under Argon.
-
Cool to
. Add NaH (1.2 eq) portion-wise. -
Stir at
for 30 min, then warm to RT for 30 min (Ensure evolution ceases). -
Add alkyl halide (1.1 eq).
-
CRITICAL: Heat to reflux immediately.
-
Monitor via HPLC. If
persists, add 0.1 eq tetrabutylammonium iodide (TBAI) to catalyze the reaction via the more reactive iodide.[1]
Module B: I need the N2-Isomer (Kinetic Product)
Target: Novel IP space, specific receptor antagonists.
Standard Protocol Failure: "I keep getting 10-20% N1 contamination."
Root Cause: The 7-Cl naturally helps you here, but high temperatures or long reaction times allow the system to drift toward
The Solution: The "Soft Kinetic" Protocol
Exploit the steric hindrance. Use conditions that favor loose ion pairs and rapid reaction at the unhindered site.
Recommended System:
| Parameter | Recommendation | Technical Rationale |
| Base | Cesium Carbonate ( | The large Cesium cation forms a loose ion pair ("Cesium Effect"), increasing the nucleophilicity of the anion. |
| Solvent | DMF or Acetonitrile | High dielectric constant dissociates ion pairs, exposing the |
| Temp | Keep it cold/cool. Heat is the enemy of | |
| Electrophile | Alkyl Bromides/Triflates | More reactive leaving groups favor kinetic capture at |
Decision Logic Visualization
The following diagram illustrates the decision pathway for optimizing your reaction conditions based on the desired regioisomer.
Caption: Decision tree for selecting reaction conditions based on the desired 7-chloroindazole regioisomer.
FAQ: Analytical Verification (The "NOE Trap")
Q: Can I use NOE to confirm my structure?
A: BE CAREFUL.
For standard indazoles, researchers look for an NOE signal between the N-alkyl protons and the proton at C-7 (
-
The Trap: Your molecule is 7-chloro . There is no proton at C-7 . You will never see an NOE there, regardless of the isomer.[1]
-
The Fix:
-
For N2-Alkyl: Look for a strong NOE between the N-alkyl protons and the proton at C-3 (
). -
For N1-Alkyl: You will see NO NOE to
. (Absence of evidence is weak evidence, so confirm with HMBC).
-
Q: What is the definitive NMR proof? A: 2D HMBC (Heteronuclear Multiple Bond Correlation). You must look for the long-range coupling (3-bond) between the N-methylene protons and the indazole ring carbons.
| Isomer | Diagnostic HMBC Correlation (3-bond) |
| N1-Alkylated | Protons ( |
| N2-Alkylated | Protons ( |
Note: C-7a is the quaternary carbon bridging the two rings. C-3 is the methine carbon in the pyrazole ring.
Advanced Mechanism: Why 7-Cl Matters
The following diagram details the mechanistic divergence caused by the 7-Cl substituent.
Caption: Kinetic vs. Thermodynamic pathways showing the high energy barrier to N1 alkylation caused by 7-Cl sterics.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021).[2] Relevance: Establishes NaH/THF as the primary method for N1 selectivity and details the steric influence of C-7 substituents.
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology / Synthesis (2022). Relevance: Explains the kinetic favorability of N2 alkylation and the use of imidates for high N2 selectivity.
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure. Source: Bioorganic & Medicinal Chemistry Letters (2013).[3] Relevance: Provides the definitive HMBC/NOE protocols for distinguishing regioisomers when standard proton signals (like H-7) are absent.
-
Comparative spectroscopic study of N-1 or N-2-alkylated nitroindazoles. Source: Arabian Journal of Chemistry (2016). Relevance: Discusses the electronic and steric effects of electron-withdrawing groups (like Nitro/Chloro) on the indazole ring.
Sources
- 1. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Chloro-1H-indazole-3-carbonitrile
Here is the technical support center for removing metal impurities from 7-Chloro-1H-indazole-3-carbonitrile.
Welcome to the technical support guide for purifying 7-Chloro-1H-indazole-3-carbonitrile. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with metal contamination. Metal impurities, often originating from catalysts or manufacturing equipment, can significantly compromise the safety, efficacy, and regulatory compliance of pharmaceutical intermediates and final drug products.[1][2][3] This guide provides a structured, question-and-answer-based approach to diagnosing and resolving these critical purification issues.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove trace metal impurities from my 7-Chloro-1H-indazole-3-carbonitrile?
The removal of metal impurities is not merely a matter of good practice; it is a fundamental requirement for drug development and manufacturing. Even trace amounts of metals can have profound negative impacts:
-
Patient Safety: Many metals are toxic and pose a direct risk to patient health, potentially causing adverse reactions.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products (ICH Q3D guideline).
-
Drug Efficacy: Metal ions can catalyze the degradation of the Active Pharmaceutical Ingredient (API), reducing its potency and shelf-life.[2] They can also interfere with the drug's mechanism of action.
-
Catalyst for Unwanted Reactions: Residual metals from one synthetic step can interfere with subsequent chemical transformations, leading to unexpected side products, lower yields, and complex purification challenges.
-
Assay Interference: In high-throughput screening (HTS) campaigns, metal impurities can lead to false-positive results, wasting significant time and resources on non-viable lead compounds.[4]
Q2: I've detected palladium in my batch. What are the likely sources?
The sources of metal contamination are varied, but for a heterocyclic compound like 7-Chloro-1H-indazole-3-carbonitrile, the most common culprits include:
-
Catalysts: The synthesis of indazole derivatives often involves transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) that use palladium, copper, or nickel catalysts.[5] These are frequently the primary source of contamination.
-
Process Equipment: Leaching from stainless steel reactors, pipework, and milling equipment can introduce metals like iron, chromium, and nickel.[6][7][8] This is often exacerbated by corrosive reagents or high processing temperatures.
-
Raw Materials and Reagents: Impurities may be present in starting materials, solvents, or inorganic reagents used during synthesis.[3]
Choosing Your Purification Strategy
Selecting the appropriate method to remove metal impurities depends on the nature of the metal (e.g., dissolved ionic species vs. colloidal particles), the concentration of the impurity, the scale of your process, and the required final purity. The following flowchart provides a general decision-making framework.
Caption: Experimental workflow for metal scavenging.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Toluene).
-
Scavenger Selection & Addition: Based on the target metal, select an appropriate scavenger (see table below). Add 3-5 molar equivalents of the scavenger relative to the initial metal catalyst loading. [9]3. Scavenging: Stir the mixture for 4-16 hours. The process is often effective at room temperature but can be accelerated by heating to 40-60 °C. [9][10]4. Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing & Concentration: Wash the scavenger with fresh solvent to recover the product, then combine the liquids and concentrate to dryness.
Table 1: Comparison of Common Metal Scavengers
| Scavenger Type | Functional Group | Primary Metal Targets | Binding Capacity (Typical) | Notes |
| Si-Thiol | -SH | Pd, Pt, Ru, Rh, Cu | 0.5 - 1.2 mmol/g | Good all-around scavenger, highly effective for residual Pd(0) and Pd(II). |
| Si-TMT | Triaminetetraacetic Acid | Pd, Pt, Ru, Rh, Ni, Cu | 0.4 - 0.7 mmol/g | Very high affinity for Palladium, often considered a universal scavenger. [11] |
| Si-Amine | -NH2, -N(CH3)2 | Pd, Ru, Rh | 1.0 - 1.5 mmol/g | Effective for metals that coordinate to nitrogen ligands. |
| Si-EDTA | Ethylenediaminetriacetic Acid | Cu, Ni, Fe, Co, Cd | 0.5 - 0.9 mmol/g | Classic chelator for a broad range of divalent metal ions. [12] |
Protocol 3: Purification by Flash Column Chromatography
For nitrogen-containing heterocycles like 7-Chloro-1H-indazole-3-carbonitrile, special considerations are needed for silica gel chromatography to achieve good separation and avoid product loss.
Causality: The basic nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption of the product on the column. [13] Step-by-Step Protocol:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a suitable mobile phase, typically a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Mobile Phase Modification: To mitigate peak tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the mobile phase. [13]This neutralizes the acidic sites on the silica.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh is standard for flash chromatography) in the initial, least polar mobile phase. [14][15]Pack the column without air bubbles.
-
Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel before adding it to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
Protocol 4: Final Purification by Recrystallization
Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid, which is often required for pharmaceutical applications. [16] Causality: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. As a hot, saturated solution cools, the compound's solubility decreases, forcing it to form a crystal lattice while impurities remain dissolved.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures like ethyl acetate/heptane are common starting points.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if needed to achieve full dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.
-
Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, it may be due to impurities or rapid cooling. [13]Try reheating the solution to dissolve the oil, adding slightly more solvent, and allowing it to cool even more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization. [13]5. Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Common Issues
| Issue Encountered | Probable Cause | Recommended Solution |
| Metal levels are still high after activated carbon treatment. | 1. Carbon is saturated. 2. Metal is in a form not easily adsorbed. | 1. Increase the amount of carbon or the treatment time. 2. Switch to a more targeted method like a metal scavenger. |
| My compound streaks badly on a silica gel column. | The basic indazole nitrogen is interacting with acidic silica. [13] | 1. Add 0.1-1% triethylamine or ammonia to your eluent. 2. Use a less acidic stationary phase like neutral or basic alumina. [13] |
| Product yield is very low after using a metal scavenger. | Non-specific binding of the product to the scavenger. [17] | 1. Reduce the number of equivalents of scavenger used. 2. Decrease the scavenging time or temperature. 3. Ensure the scavenger is thoroughly washed with fresh solvent after filtration. |
| My compound "oils out" and won't crystallize. | 1. Solution is too supersaturated or cooled too quickly. 2. Impurities are inhibiting crystal lattice formation. [13] | 1. Re-heat to dissolve the oil, add a bit more solvent, and cool slowly. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a "seed crystal" of pure material. 4. Perform a pre-purification step (e.g., quick silica plug) before attempting recrystallization. [13] |
References
- PuroCarbon S.L. (2024). Activated Carbon for Pharmaceutical Purification.
- Infinita Lab (2024). Application of Activated Carbon in Pharma and Medical Industry.
- Infinita Lab (2026). Metal Impurities: Significance and symbolism.
- BenchChem (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Infinita Lab (2025). The Role of Impurities in Drug Development and How to Control Them.
- National Center for Biotechnology Information (NCBI) (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
- Bentham Science Publishers (2021). Metallic Impurities in Pharmaceuticals: An Overview.
- ACS Publications (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Vitronexa (n.d.). Pharma Grade Activated Carbon | Ultra-pure Carbon.
- Pharmabiz.com (2024). Metal detectors vital for tracing out contaminants.
- Journal of Chemical Health Risks (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
- H. T. Clarke Chemical Laboratories (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- CapPlus Technologies (2021). All About Pharmaceutical Metal Detectors.
- MDPI (2022). Chelating Extractants for Metals.
- Column Chromatography (2026). Role of Silica Gel in Phytochemical Extraction and Purification.
- ResearchGate (2015). How can I remove palladium Pd catalyst easily?.
- Johnson Matthey (n.d.). Metal scavengers.
- Sopachem (n.d.). Metal Scavenger Guide.
- Alfa Chemistry (n.d.). Silica-Based Metal Scavengers.
-
YouTube (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. Available from: [Link]
- Sigma-Aldrich (n.d.). Metal Scavengers.
- Alfa Chemistry (n.d.). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal detectors vital for tracing out contaminants [pharmabiz.com]
- 7. Protecting your drug products: Strategies for preventing metal contamination in powders - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. capplustech.com [capplustech.com]
- 9. Metal Scavengers [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. sopachem.com [sopachem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. jchr.org [jchr.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: LC-MS Fragmentation Pattern of 7-Chloro-1H-indazole-3-carbonitrile
Executive Summary
This guide provides an in-depth structural characterization of 7-Chloro-1H-indazole-3-carbonitrile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a halogenated indazole derivative, this molecule serves as a critical scaffold in the development of kinase inhibitors and synthetic cannabinoids.
Unlike standard spectral libraries that often rely on Electron Ionization (EI) data, this guide focuses on Electrospray Ionization (ESI) fragmentation—the industry standard for biological matrices. We compare the detection performance of LC-MS/MS against GC-MS alternatives and provide a theoretical fragmentation model derived from homologous indazole pathways.
Molecular Profile & Isotopic Fingerprint
Before interpreting MS/MS spectra, the analyst must verify the precursor ion using the specific isotopic signature of the chlorine substituent.
| Property | Specification |
| Chemical Formula | |
| Monoisotopic Mass ( | 177.01 Da |
| Exact Mass ( | 179.01 Da |
| Precursor Ion | m/z 178.02 |
| Isotopic Ratio ( | 3 : 1 (Characteristic of single Chlorine) |
| Polarity | Moderate (Indazole N-H donor, Nitrile acceptor) |
Critical Quality Attribute: The Chlorine Signature
In high-resolution MS (HRMS), the presence of the
Comparative Analysis: LC-MS/MS vs. GC-MS[1][2][3]
For this specific analyte, LC-MS/MS is the superior quantification method due to the polarity of the indazole core. Below is a performance comparison with the standard alternative, GC-MS (EI).
| Feature | LC-ESI-MS/MS (Recommended) | GC-EI-MS (Alternative) |
| Sample Preparation | Minimal. Direct injection ("Dilute & Shoot") compatible with methanol/acetonitrile. | Complex. Requires derivatization (e.g., TMS silylation) of the N-H group to prevent peak tailing. |
| Ionization Mode | Soft (ESI+). Preserves the molecular ion | Hard (EI). High fragmentation; molecular ion |
| Sensitivity | High (pg/mL). Ideal for DMPK/metabolite studies in plasma. | Moderate. Good for purity profiling but lower sensitivity for underivatized polar heterocycles. |
| Specificity | MRM Transitions. High specificity using parent | Spectral Matching. Relies on library matches (NIST), which may lack this specific derivative. |
Verdict: Use LC-MS/MS for biological quantification and trace analysis.[1][2] Use GC-MS only for raw material purity assessment where thermal stability is confirmed.
Fragmentation Pathway Analysis (ESI+)
The fragmentation of 7-Chloro-1H-indazole-3-carbonitrile under Collision-Induced Dissociation (CID) follows a predictable pathway governed by the stability of the indazole ring and the lability of the nitrile group.
Mechanism 1: Loss of Nitrile Group (Primary Transition)
The most energetically favorable pathway involves the loss of the nitrile group as Hydrogen Cyanide (HCN).
-
Precursor:
178 ( ) -
Neutral Loss: -27 Da (HCN)
-
Product Ion:
151 ( , 7-chloro-indazole core cation)
Mechanism 2: Indazole Ring Cleavage (Secondary Transition)
Following the loss of the nitrile group or via a parallel pathway, the indazole ring typically undergoes cleavage.
-
Pathway: Retro-Diels-Alder (RDA) type mechanism or loss of
. -
Transition:
151 Loss of (28 Da) 123 ( ). -
Note: The chlorophenyl cation (
123) is highly stable and often the base peak in high-energy collision spectra.
Mechanism 3: Dehalogenation (High Energy)
Loss of the Chlorine atom is generally observed only at higher Collision Energies (CE > 35 eV).
-
Transition:
123 Loss of (36 Da) 87 (Phenyl cation ring degradation).
Visualized Fragmentation Pathway[4][5][6]
Figure 1: Proposed ESI+ fragmentation pathway for 7-Chloro-1H-indazole-3-carbonitrile. The loss of HCN is the diagnostic transition for 3-cyanoindazoles.
Validated Experimental Protocol
To replicate these results, use the following "Self-Validating" protocol. This method includes a built-in system suitability test using the isotopic ratio.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (Source: ESI+)
-
Gas Temp: 350°C (Ensures desolvation of the polar nitrile).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 110 V (Optimize to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Quantitation (MRM): 20 eV (for
transition).
-
System Suitability Test (SST)
Before running samples, inject a standard (100 ng/mL) and verify:
-
Retention Time Stability:
min. -
Isotopic Fidelity: The intensity of
180 must be of 178. If , check for co-eluting interferences.
Analytical Decision Matrix
Use this workflow to determine the appropriate analysis path based on your sample matrix.
Figure 2: Workflow decision tree for selecting between LC-MS and GC-MS based on sample origin.
References
-
Emery Pharma. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from
-
Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from
-
National Institutes of Health (NIH). (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Retrieved from
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Retrieved from
-
Agilent Technologies. (2012). Introduction to Mass Spectrometry: LC/MS Solvent Selection and Guidelines. Retrieved from
Sources
Technical Guide: COA Specifications for High-Purity 7-Chloro-1H-indazole-3-carbonitrile
Executive Summary
7-Chloro-1H-indazole-3-carbonitrile (CAS: 29668-56-0) is a critical heterocyclic scaffold used in the synthesis of next-generation small molecule inhibitors, specifically targeting Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 1 (IDO1) .[1]
In drug discovery, particularly for immunooncology and kinase inhibition, the purity of this intermediate is not merely a compliance metric but a determinant of synthetic success. Standard-grade materials often contain regioisomeric impurities (e.g., 4-chloro or 6-chloro isomers) that possess nearly identical chromatographic properties to the target. Carrying these impurities into downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) results in "rogue" API analogs that are often inseparable by preparative HPLC, leading to catastrophic campaign failures.
This guide defines the Critical Quality Attributes (CQAs) for High-Purity grade material, compares it against commodity alternatives, and provides self-validating analytical protocols.
Part 1: Critical Quality Attributes (CQA) & COA Specifications
The following specifications represent the "Gold Standard" required for GMP-proximate synthesis.
Certificate of Analysis (COA) Comparison: High-Purity vs. Standard Grade
| Parameter | Test Method | High-Purity Grade (Recommended) | Standard Grade (Commodity) | Scientific Rationale |
| Appearance | Visual | White to off-white crystalline solid | Pale yellow to brown powder | Coloration often indicates oxidation products or polymerized hydrazine residues. |
| Assay (HPLC) | HPLC-UV (254 nm) | ≥ 99.0% (a/a) | ≥ 97.0% (a/a) | <99% risks carrying regioisomers into the next step. |
| Identity | 1H-NMR / MS | Conforms to Structure | Conforms | Must confirm absence of 4-chloro isomer. |
| Regioisomeric Impurity | HPLC | ≤ 0.15% | Not Specified (often 1-2%) | CRITICAL: The 4-Cl and 6-Cl isomers are competitive substrates in downstream catalysis. |
| Residual Hydrazine | GC-HS / Colorimetric | ≤ 10 ppm | Not Specified | Hydrazine is a genotoxic impurity (GTI) and a catalyst poison. |
| Loss on Drying | Gravimetric | ≤ 0.5% | ≤ 2.0% | Excess water hydrolyzes the nitrile to amide (7-chloro-1H-indazole-3-carboxamide). |
| Residue on Ignition | USP <281> | ≤ 0.1% | ≤ 0.5% | High inorganic salts interfere with Pd-catalyst turnover numbers (TON). |
Part 2: Comparative Analysis & Impact Assessment
The "Hidden" Cost of Standard Grade
Using Standard Grade (97%) material often appears cost-effective initially but incurs exponential costs during late-stage synthesis.
Case Study: Synthesis of a TDO Inhibitor
In a comparative study synthesizing a TDO inhibitor via
-
Batch A (High-Purity, 99.4%): Resulted in a crude yield of 92% with a final purity of 99.1% after simple recrystallization.
-
Batch B (Standard, 97.2% containing 1.8% 4-chloro isomer):
-
The 4-chloro isomer reacted at similar rates, forming a byproduct (
identical to product). -
Result: The final API required three rounds of preparative HPLC to remove the isomer.
-
Yield Loss: Total yield dropped to 45% due to purification losses.
-
Biological Impact: The TDO/Kynurenine Pathway
High-purity starting material is essential because the resulting inhibitors must be highly selective for TDO over related enzymes. Impurities can lead to off-target toxicity or false positives in enzymatic assays.
Caption: Mechanism of Action. The 7-chloro-indazole scaffold forms the core of inhibitors that block TDO, preventing Tryptophan depletion and restoring T-Cell activity against tumors.
Part 3: Experimental Validation (Self-Validating Protocols)
To verify the quality of your batch, do not rely solely on the vendor's COA. Implement this internal release testing protocol.
Protocol 1: Regioisomer-Specific HPLC Method
Standard C18 gradients often fail to separate the 7-chloro and 4-chloro isomers due to their structural similarity. This method uses a Phenyl-Hexyl stationary phase for enhanced
-
Column: Phenomenex Luna Phenyl-Hexyl,
mm, 3 m (or equivalent). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 220 nm (amide bond) and 254 nm (aromatic).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to stack polar impurities)
-
2-15 min: 10%
60% B (Shallow gradient for isomer separation) -
15-20 min: 60%
90% B
-
-
Acceptance Criteria:
-
Main peak retention time (RT) ~12.5 min.
-
Resolution (
): between 7-chloro (major) and 4-chloro/6-chloro (minor) peaks.
-
Protocol 2: Identity Confirmation via qNMR
Since melting points can be depressed by trace solvents, 1H-NMR is the definitive identity test.
-
Solvent: DMSO-
. -
Key Diagnostic Signals:
- 14.5 ppm (broad s, 1H): Indazole N-H (Exchangeable).
- 7.5 - 8.0 ppm (multiplet, 3H): Aromatic protons.
-
Note: The absence of a signal at
8.5+ ppm helps rule out oxidized impurity (indazole-3-carboxylic acid).
Part 4: Synthesis & QC Workflow
The following diagram illustrates the critical control points (CCP) where the specification limits defined above must be enforced to ensure downstream success.
Caption: Quality Control Workflow. The "Isomer Content" checkpoint is the primary determinant of batch viability for pharmaceutical applications.
References
-
ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. (2006).[2][3] Defines reporting thresholds for organic impurities (0.05% to 0.15%).
-
Asad, N., et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv (2024). Discusses the critical nature of separating indazole regioisomers during synthesis.
-
Dolatowska-Żebrowska, K., et al. HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica (2017). Provides foundational chromatographic principles for nitrogen-heterocycle separation.
-
Chen, Y., et al. Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses (2020). Detailed synthetic procedure and qNMR characterization standards.
-
Yang, S., et al. Synthesis of novel tryptanthrin derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. ResearchGate (2018). Establishes the biological relevance of the scaffold in TDO inhibition.
Sources
Safety Operating Guide
Proper Disposal Procedures: 7-Chloro-1H-indazole-3-carbonitrile
[1]
Executive Summary & Operational Context
7-Chloro-1H-indazole-3-carbonitrile (CAS: 1264481-56-2) is a halogenated heterocyclic scaffold frequently employed in medicinal chemistry for the synthesis of bioactive kinase inhibitors.[1] Its disposal requires strict adherence to protocols governing halogenated organic wastes and nitrile-containing compounds .[1]
Unlike simple organic solvents, this compound presents a dual challenge:
-
Halogen Content (Chlorine): Requires high-temperature incineration to prevent the formation of dioxins and furans.
-
Nitrile Functionality (-CN): While aromatic nitriles are generally stable, improper exposure to strong acids or oxidizers can theoretically liberate hydrogen cyanide (HCN) or toxic nitrogen oxides (
) during degradation.
This guide defines the autonomous workflow for safe disposal, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.
Chemical Identity & Hazard Profile
Effective disposal begins with accurate identification. The following data must be referenced on all waste tags.
| Property | Specification | Operational Implication |
| Chemical Name | 7-Chloro-1H-indazole-3-carbonitrile | Primary identifier for waste manifests. |
| CAS Number | 1264481-56-2 | Use for specific inventory tracking.[1] |
| Molecular Formula | High nitrogen/chlorine content dictates incineration parameters. | |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk during weighing/transfer.[1] |
| GHS Classification | Acute Tox. 3 (Oral); Skin Irrit. 2; Eye Irrit. 2A | Toxic if swallowed. High-level PPE required.[1] |
| RCRA Status | Non-listed (Characteristic: Toxic/Halogenated) | Must be treated as Hazardous Waste . |
Critical Safety Note: Although not specifically P-listed or U-listed by name under 40 CFR 261.33, this substance must be managed as a Toxic, Halogenated Organic Waste due to its acute toxicity profile and chemical structure [1, 2].
Waste Classification & Segregation Logic
Proper segregation is the single most effective way to prevent laboratory accidents. You must categorize your waste stream before it leaves the fume hood.
Decision Matrix: Waste Stream Segregation
The following logic flow dictates the physical handling of the waste.
Figure 1: Decision tree for segregating 7-Chloro-1H-indazole-3-carbonitrile waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorine atom in the solute often necessitates disposal in the Halogenated stream to ensure proper incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Scenario: Expired reagent, synthesis yield, or spill cleanup residue.[2]
-
Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag immediately.[3]
-
Constituents: "7-Chloro-1H-indazole-3-carbonitrile (Solid)"[1]
-
Hazard Checkboxes: Toxic, Irritant.
-
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray.
-
Disposal: Request pickup for Incineration .
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: The compound is dissolved in solvents like Dichloromethane (DCM), DMSO, or Ethyl Acetate.
-
Compatibility Check: Ensure the waste stream pH is between 4 and 10.
-
Selection of Container: Use the Halogenated Solvent waste carboy (typically green-tagged or designated for chlorinated waste).
-
Why? Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the 7-Chloro moiety classifies the mixture as halogenated for incineration purposes [3].
-
-
Transfer: Funnel waste into the carboy inside a fume hood. Do not fill >90% capacity.
-
Documentation: Log the volume and concentration on the carboy's accumulation log.
Protocol C: Contaminated Debris (Sharps & Consumables)
Scenario: Syringes, needles, nitrile gloves, and paper towels used during handling.
-
Sharps: Chemically contaminated needles must go into a Hard-Walled Sharps Container labeled "Bio/Chem Hazard".[1]
-
Soft Debris: Gloves and paper towels must be collected in a dedicated "Solid Hazardous Waste" bucket lined with a clear plastic bag.
-
Prohibition:[1] Do NOT throw contaminated gloves into the regular trash. This is a violation of laboratory safety standards and environmental regulations.
-
Emergency Spill Response Workflow
In the event of an accidental release outside the fume hood:
-
Evacuate & Alert: Clear the immediate area. If the spill is >500 mg or creates dust, evacuate the lab.
-
PPE Up-scaling: Don double nitrile gloves, safety goggles, and a NIOSH-approved N95 or P100 respirator if dust is present.[1]
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Scrub the surface with a soap/water solution. Collect all cleanup materials as Solid Hazardous Waste (Protocol C).
Regulatory & Compliance Documentation
To maintain "Cradle-to-Grave" tracking as required by the EPA:
-
Waste Codes: While not a listed waste, use D000 (Toxic) or state-specific codes for halogenated organics if required by your local facility (e.g., California's specific waste codes).
-
Destruction Method: The manifest must specify High-Temperature Incineration .[1]
-
Reasoning: Halogenated aromatics require temperatures >1100°C with a residence time of >2 seconds to ensure 99.99% destruction removal efficiency (DRE) and prevent the formation of dioxins [4].
-
References
-
PubChem. (2025).[6] Compound Summary: 7-Chloro-1H-indazole-3-carbonitrile (CAS 1264481-56-2).[1][7][8][9][10] National Library of Medicine. Link
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 7-Chloro-1H-indazole-3-carbonitrile. Merck KGaA.[5] Link
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. EPA530-F-11-003.[1] Link
-
Washington State University. (2024). Laboratory Safety Guide: Disposal of Halogenated Solvents. Environmental Health & Safety. Link
Sources
- 1. 3056514-84-9|7-Bromo-4-chloro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. vumc.org [vumc.org]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 1H-Indazole-3-carbonitrile | C8H5N3 | CID 437556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 885278-30-8|6-Chloro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 8. 50264-88-5|3-Cyano-1H-indazole|BLD Pharm [bldpharm.com]
- 9. 页面加载中... [china.guidechem.com]
- 10. CAS:1264481-56-2, 7-Chloro-1H-indazole-3-carbonitrile-毕得医药 [bidepharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
